molecular formula C17H18N4O2 B12415746 6-Hydroxy alosetron-d3

6-Hydroxy alosetron-d3

Cat. No.: B12415746
M. Wt: 313.37 g/mol
InChI Key: UUQDYYPVWUOAOE-BMSJAHLVSA-N
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Description

6-Hydroxy alosetron-d3 is a derivative of alosetron, a potent and selective serotonin 5-HT3 receptor antagonist.

Preparation Methods

The synthesis of 6-Hydroxy alosetron-d3 involves several steps, starting from the precursor alosetron. The synthetic route typically includes the hydroxylation of alosetron at the 6th position, followed by the incorporation of deuterium atoms to form the deuterated compound. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective hydroxylation and deuteration processes . Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield of the compound.

Chemical Reactions Analysis

6-Hydroxy alosetron-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-Hydroxy alosetron-d3 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical method development and validation.

    Biology: It is used to study the serotonin 5-HT3 receptor and its role in various physiological processes.

    Medicine: It is used in the development of new drugs for the treatment of irritable bowel syndrome and other gastrointestinal disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Hydroxy alosetron-d3 involves its interaction with the serotonin 5-HT3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. This inhibition helps to alleviate symptoms associated with irritable bowel syndrome and other related disorders .

Comparison with Similar Compounds

6-Hydroxy alosetron-d3 is unique due to its specific hydroxylation and deuteration, which enhance its stability and selectivity. Similar compounds include:

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

313.37 g/mol

IUPAC Name

6-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one

InChI

InChI=1S/C17H18N4O2/c1-10-12(19-9-18-10)8-21-7-6-13-15(17(21)23)11-4-3-5-14(22)16(11)20(13)2/h3-5,9,22H,6-8H2,1-2H3,(H,18,19)/i2D3

InChI Key

UUQDYYPVWUOAOE-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=C1C(=CC=C3)O)C(=O)N(CC2)CC4=C(NC=N4)C

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O

Origin of Product

United States

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